Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside
Overview
Description
Methyl 2,3,6-tri-O-benzoyl-4-O-trifluoromethanesulfonyl-a-D-galactopyranoside, also known as MBG, is a chemical compound used in scientific research for its unique properties. MBG is a synthetic derivative of galactose and is widely used in biochemical and physiological studies. In
Scientific Research Applications
Transesterification in Glycosylation
This compound has been utilized in studying transesterification reactions during glycosylation processes. For instance, research demonstrated that in silver trifluoromethanesulfonate-promoted glycosylation reactions, O-acetylation of the nucleophile can occur as a side reaction, highlighting the complexity and specificity of chemical interactions in carbohydrate synthesis (Ziegler, Kováč, & Glaudemans, 1990).
Synthesis of Complex Oligosaccharides
The compound has played a crucial role in the alternative syntheses of precursors for internal β-D-galactopyranosyl residues in oligosaccharides, facilitating chain extension at O-4. This application is pivotal in the synthesis of complex carbohydrate molecules that mimic natural oligosaccharide structures, which are essential for understanding biological recognition processes (Kováč & Taylor, 1987).
Development of Glycosyl Donors
Research into the efficient synthesis of glycosides and oligosaccharides often involves the development of novel glycosyl donors. For example, studies have shown how the compound can be used to generate glycosyl donors that allow further chain extension, a critical step in the construction of glycoconjugates for biological and medicinal research (Daves, Kováč, & Glaudemans, 1990).
properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-4,5-dibenzoyloxy-6-methoxy-3-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25F3O11S/c1-38-28-24(42-27(35)20-15-9-4-10-16-20)23(41-26(34)19-13-7-3-8-14-19)22(43-44(36,37)29(30,31)32)21(40-28)17-39-25(33)18-11-5-2-6-12-18/h2-16,21-24,28H,17H2,1H3/t21-,22+,23+,24-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFZNIIQVROKGK-SUWSLWCISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OS(=O)(=O)C(F)(F)F)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25F3O11S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80457831 | |
Record name | Methyl 2,3,6-tri-O-benzoyl-4-O-(trifluoromethanesulfonyl)-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79580-70-4 | |
Record name | Methyl 2,3,6-tri-O-benzoyl-4-O-(trifluoromethanesulfonyl)-alpha-D-galactopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80457831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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